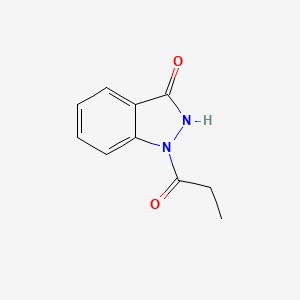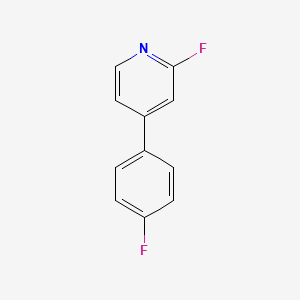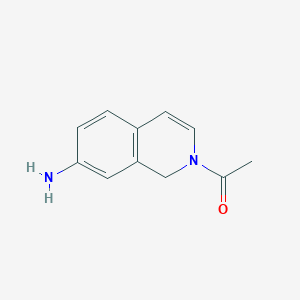
(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features an aziridine ring, which is a three-membered nitrogen-containing ring, and a carboxylate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate typically involves the reaction of aziridine with a suitable carboxylating agent. One common method is the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.
Scientific Research Applications
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
N-Boc-aziridine: Similar structure but without the carboxylate group.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylate.
Uniqueness
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is unique due to the presence of both the aziridine ring and the carboxylate group, which provide a combination of reactivity and stability. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H12NO4- |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m0/s1 |
InChI Key |
IMJKDYRGASHUBX-GXRJOMEUSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)




![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)
